3-(3-Ethoxyphenyl)-6-aminopicolinic acid

Description

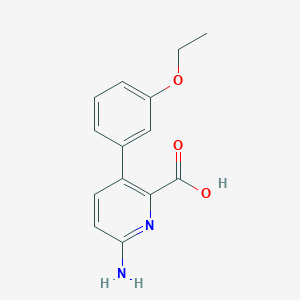

3-(3-Ethoxyphenyl)-6-aminopicolinic acid is a derivative of picolinic acid (pyridine-2-carboxylic acid) featuring a 3-ethoxyphenyl substituent at position 3 and an amino group (-NH₂) at position 6 of the pyridine ring. This structural configuration confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. The ethoxy group (-OCH₂CH₃) is an electron-donating substituent, which may enhance solubility and influence binding interactions in biological systems compared to electron-withdrawing groups like acetyl (-COCH₃) .

Properties

IUPAC Name |

6-amino-3-(3-ethoxyphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-2-19-10-5-3-4-9(8-10)11-6-7-12(15)16-13(11)14(17)18/h3-8H,2H2,1H3,(H2,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHSBIXRGHUIEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxyphenyl)-6-aminopicolinic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated picolinic acid under the influence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxyphenyl)-6-aminopicolinic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to amino groups.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the ethoxy group can produce various substituted picolinic acids.

Scientific Research Applications

3-(3-Ethoxyphenyl)-6-aminopicolinic acid has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.

Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(3-Ethoxyphenyl)-6-aminopicolinic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxyphenyl group can enhance the compound’s binding affinity to specific targets, while the amino group can participate in hydrogen bonding and other interactions. These molecular interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 3-(3-ethoxyphenyl)-6-aminopicolinic acid and related compounds:

*Molecular weights estimated based on structural analysis.

Substituent Effects on Physicochemical Properties

- Ethoxy vs. In contrast, the acetyl group in 3-(3-acetylphenyl)-6-aminopicolinic acid introduces an electron-withdrawing effect, which may stabilize charge-transfer interactions but reduce solubility .

- Amino vs. Chloro Substituents: The amino group at position 6 in the target compound facilitates hydrogen bonding, a critical feature for interactions with biological targets like enzymes. In contrast, chloro substituents (e.g., in 3-amino-6-chloropicolinic acid) increase lipophilicity, favoring membrane permeability but reducing aqueous solubility .

Structural Position and Bioactivity

The substitution pattern on the pyridine ring significantly impacts molecular recognition. For example, 6-(3-ethoxyphenyl)picolinic acid places the ethoxyphenyl group at position 6 of the pyridine, altering the spatial orientation compared to the target compound’s substitution at position 3. This difference could affect binding to proteins or metal ions in coordination complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.